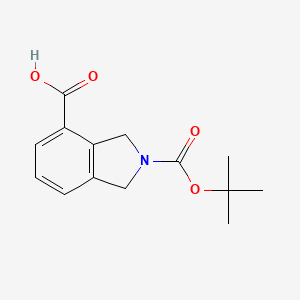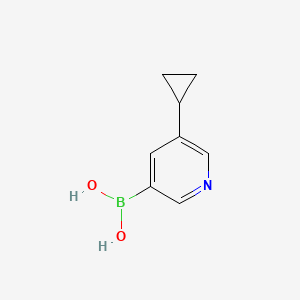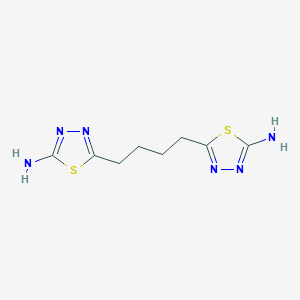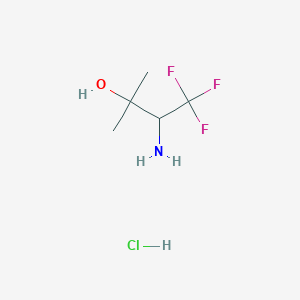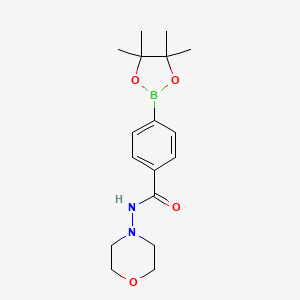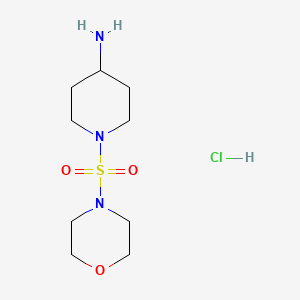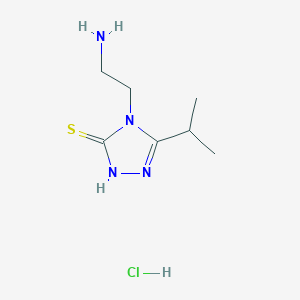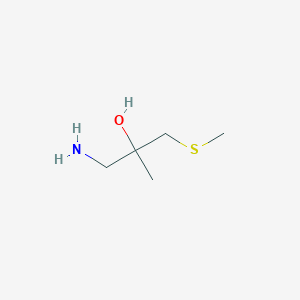
1-氨基-2-甲基-3-(甲硫基)丙烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和抗菌应用
研究表明,从与 1-氨基-2-甲基-3-(甲硫基)丙烷-2-醇在结构上相似的化合物中合成氨基甲氧基衍生物。这些衍生物显示出有希望的抗菌性能。例如,Jafarov 等人(2019 年)的一项研究探讨了 1-苯氧基-3-(丙基硫基)丙烷-2-醇与甲醛和仲胺缩合,得到新的氨基甲氧基衍生物,对细菌和真菌具有显着的抗菌功效,超过了一些现有的医用防腐剂 (Jafarov 等人,2019 年)。另一项与从类似化合物中合成润滑油用抗菌添加剂相关的研究进一步支持了这些衍生物在抗菌应用中的潜力 (Mammadbayli 等人,2018 年)。
缓蚀
一项关于合成叔胺的研究(包括 1,3-二氨基丙烷-2-醇的衍生物)证明了它们作为碳钢缓蚀剂的应用。这些化合物通过在金属表面形成保护层显着延缓阳极溶解,展示了它们在腐蚀防护技术中的潜力 (Gao 等人,2007 年)。
寡核苷酸合成
Grajkowski 等人(2001 年)强调了在治疗性寡核苷酸合成中使用类似化合物的潜力,他们合成了 2-(N-甲酰基-N-甲基)氨基乙基脱氧核糖核苷磷酰胺。该研究强调了寡核苷酸的经济高效且简化的合成后处理,这可能对治疗应用产生影响 (Grajkowski 等人,2001 年)。
纳米催化
研究将 2-氨基乙磺酸固定在纳米催化剂上用于合成四唑,证明了含硫化合物在催化中的多功能性。这种新颖的方法提供了一种绿色高效的方法来合成重要的有机化合物,突出了这些化合物在增强催化过程中的效用 (Ghasemzadeh & Akhlaghinia, 2017)。
药物代谢研究
Zmijewski 等人(2006 年)关于生物催化在药物代谢中的应用的研究涉及使用基于微生物的系统制备联芳基双磺酰胺化合物的哺乳动物代谢物。这项研究展示了类似含硫化合物在促进药物代谢研究中的作用,为理解药物作用和开发新的治疗剂提供了一条途径 (Zmijewski 等人,2006 年)。
安全和危害
属性
IUPAC Name |
1-amino-2-methyl-3-methylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUGCYOEQBJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

